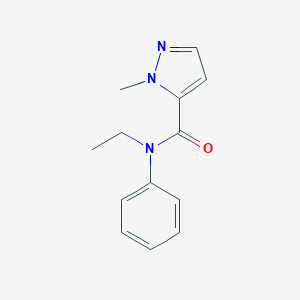![molecular formula C21H20N4 B259492 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene, also known as MPTT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPTT is a complex organic molecule that has a unique structure, which makes it an interesting candidate for scientific investigation.
Wirkmechanismus
The mechanism of action of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties make this compound a potential candidate for the development of new therapies for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is its potent anticancer properties. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its complexity, which can make it difficult to synthesize and study in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for research on 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene. One area of research could be the development of new cancer therapies based on this compound. Another area of research could be the study of this compound's anti-inflammatory and antioxidant properties, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
Synthesemethoden
The synthesis of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through a reaction between 4-methylphenylhydrazine and cyclohexanone. This reaction produces a compound known as 4-methylphenylhydrazone, which is then further reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce this compound.
Wissenschaftliche Forschungsanwendungen
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of medicinal chemistry. This compound has been shown to have potent anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C21H20N4 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-16(12-10-14)20-18-8-4-6-15-5-2-3-7-17(15)19(18)24-21-22-13-23-25(20)21/h2-3,5,7,9-13,20H,4,6,8H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
CNFSJCQJHBABBG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)
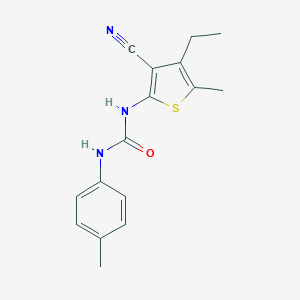
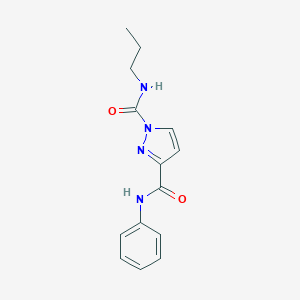
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
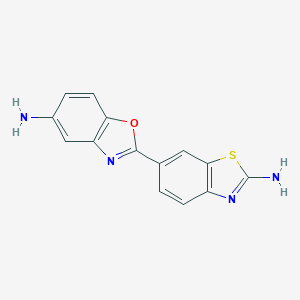
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)
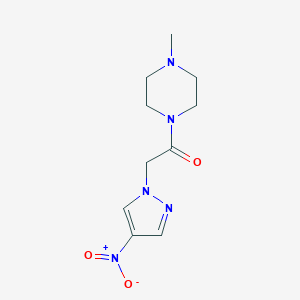
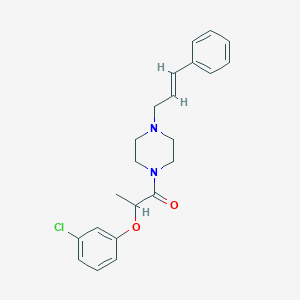

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
